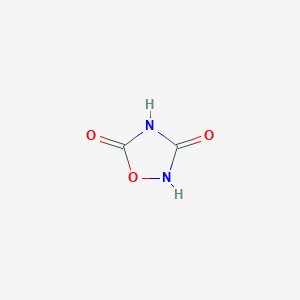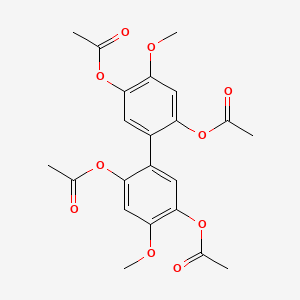
4,4'-ジメトキシ-2,2'5,5'-テトラアセトキシビフェニル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Dimethoxy-2,2’5,5’-tetraacetoxybiphenyl is an organic compound with the molecular formula C22H22O10 and a molecular weight of 446.40 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include four acetoxy groups and two methoxy groups attached to a biphenyl core .
科学的研究の応用
4,4’-Dimethoxy-2,2’5,5’-tetraacetoxybiphenyl is widely used in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of advanced materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethoxy-2,2’5,5’-tetraacetoxybiphenyl typically involves the acetylation of 4,4’-dimethoxybiphenyl. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually include heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation .
Industrial Production Methods
In an industrial setting, the production of 4,4’-Dimethoxy-2,2’5,5’-tetraacetoxybiphenyl follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
4,4’-Dimethoxy-2,2’5,5’-tetraacetoxybiphenyl undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acetoxy groups can be reduced to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or amines (aniline) are employed under specific conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 4,4’-dimethoxy-2,2’5,5’-tetrahydroxybiphenyl.
Substitution: Formation of halogenated or aminated biphenyl derivatives.
作用機序
The mechanism of action of 4,4’-Dimethoxy-2,2’5,5’-tetraacetoxybiphenyl involves its interaction with specific molecular targets, such as enzymes and receptors. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can then participate in hydrogen bonding and other interactions with biological molecules. This compound can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 4,4’-Dimethoxy-2,2’-dihydroxybiphenyl
- 4,4’-Dimethoxy-2,2’5,5’-tetrahydroxybiphenyl
- 4,4’-Dimethoxy-2,2’5,5’-tetrafluorobiphenyl
Uniqueness
4,4’-Dimethoxy-2,2’5,5’-tetraacetoxybiphenyl is unique due to its combination of methoxy and acetoxy groups, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
[4-acetyloxy-2-(2,5-diacetyloxy-4-methoxyphenyl)-5-methoxyphenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-11(23)29-17-9-19(27-5)21(31-13(3)25)7-15(17)16-8-22(32-14(4)26)20(28-6)10-18(16)30-12(2)24/h7-10H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGAHSSWDUWJMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1C2=CC(=C(C=C2OC(=O)C)OC)OC(=O)C)OC(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323349 |
Source


|
| Record name | 4,4'-Dimethoxy[1,1'-biphenyl]-2,2',5,5'-tetrayl tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20323349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7461-72-5 |
Source


|
| Record name | NSC403630 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dimethoxy[1,1'-biphenyl]-2,2',5,5'-tetrayl tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20323349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
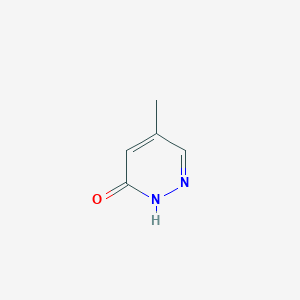

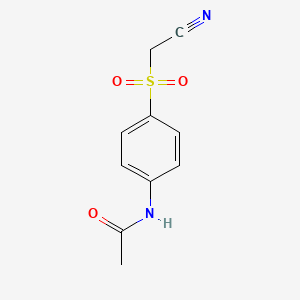
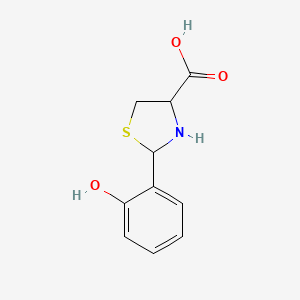
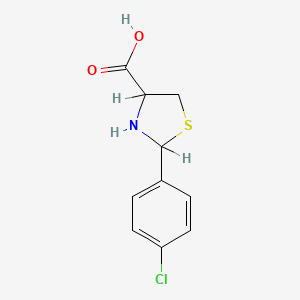
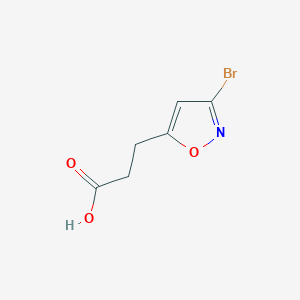
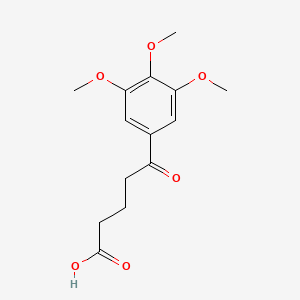
![3-[(4-Chlorophenyl)sulfonyl]propanenitrile](/img/structure/B1296401.png)
![6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid](/img/structure/B1296402.png)

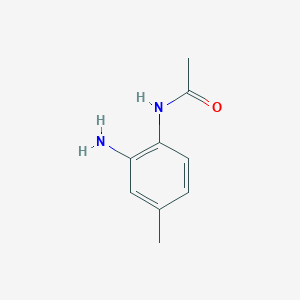
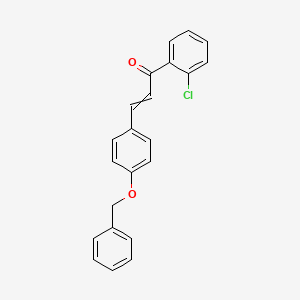
![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1296407.png)
